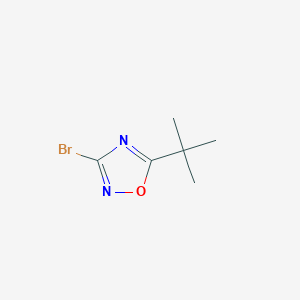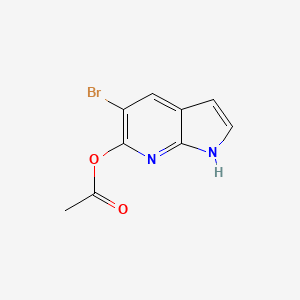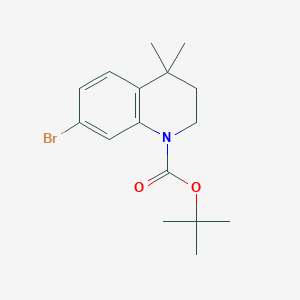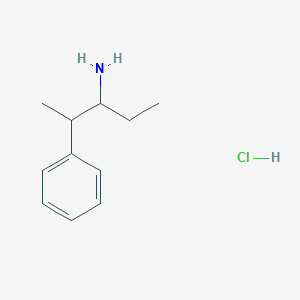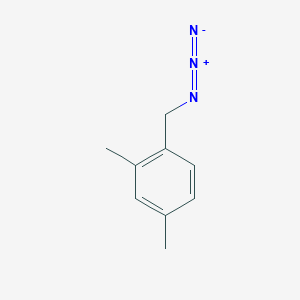
1-(アジドメチル)-2,4-ジメチルベンゼン
概要
説明
1-(Azidomethyl)-2,4-dimethylbenzene is an organic compound characterized by the presence of an azidomethyl group attached to a benzene ring substituted with two methyl groups at the 2 and 4 positions
科学的研究の応用
1-(Azidomethyl)-2,4-dimethylbenzene has several applications in scientific research:
Material Science: Used as a precursor for the synthesis of energetic materials and polymers.
Organic Synthesis: Employed in the synthesis of various heterocyclic compounds through cycloaddition reactions.
Bioconjugation: Utilized in click chemistry for the labeling and modification of biomolecules.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for bioactive compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-2,4-dimethylbenzene typically involves the reaction of 2,4-dimethylbenzyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled temperature conditions to ensure the efficient formation of the azide group.
Industrial Production Methods: Industrial production of 1-(Azidomethyl)-2,4-dimethylbenzene follows similar synthetic routes but on a larger scale. The process involves the careful handling of sodium azide, which is a hazardous material, and the use of industrial reactors to control the reaction conditions and ensure safety and efficiency.
化学反応の分析
Types of Reactions: 1-(Azidomethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide, controlled temperature.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature.
Reduction: Lithium aluminum hydride, ether solvents, low temperature.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
作用機序
The mechanism of action of 1-(Azidomethyl)-2,4-dimethylbenzene primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photochemical activation, forming highly reactive nitrenes. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
1-(Azidomethyl)-5H-tetrazole: Similar in structure but contains a tetrazole ring instead of a benzene ring.
1-(Azidoethyl)-5H-tetrazole: Contains an azidoethyl group instead of an azidomethyl group.
1-(Azidopropyl)-5H-tetrazole: Contains an azidopropyl group instead of an azidomethyl group.
Uniqueness: 1-(Azidomethyl)-2,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other azido compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and material science.
特性
IUPAC Name |
1-(azidomethyl)-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-4-9(6-11-12-10)8(2)5-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLQWYPWXTZLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


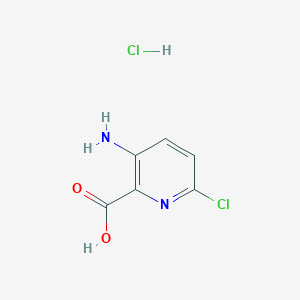
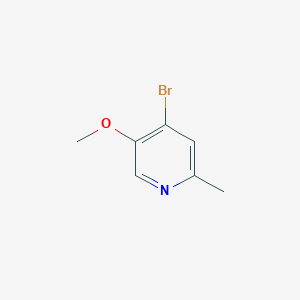
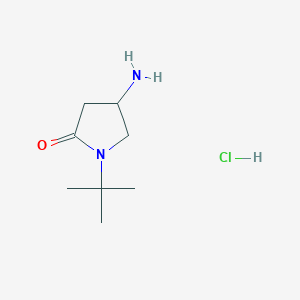
![3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride](/img/structure/B1377723.png)
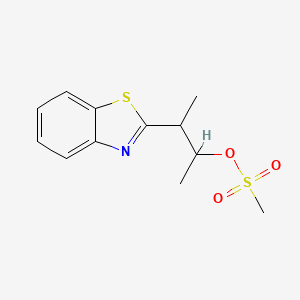
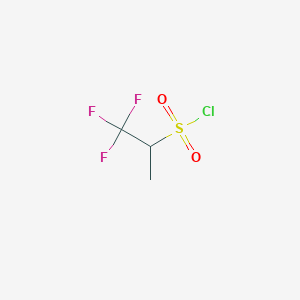
![6-Bromo-8-hydrazinylimidazo[1,2-a]pyrazine](/img/structure/B1377727.png)
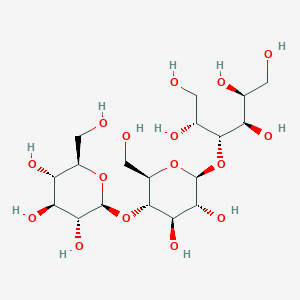
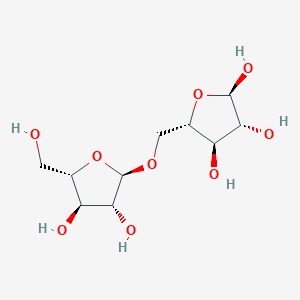
![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1377735.png)
